Uscharidin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

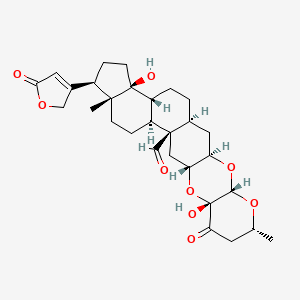

Uscharidin is a cardenolide glycoside.

科学研究应用

Pharmaceutical Applications

1.1 Cancer Treatment

Uscharidin has been identified as a promising compound in the field of oncology. It exhibits cytotoxic properties that can inhibit cell proliferation, making it a candidate for cancer treatment. A patent describes pharmaceutical compositions containing this compound or its analogues aimed at combating cell proliferation, particularly in cancer therapies . The mechanism is believed to involve the inhibition of the sodium-potassium ATPase pump, similar to other cardiac glycosides .

1.2 HIV-1 Protease Inhibition

Recent studies have demonstrated that this compound has significant binding affinity for HIV-1 protease, indicating its potential as an antiviral agent. In comparative analyses, this compound displayed a binding energy of -11.32 kcal/mol, suggesting strong interactions with the enzyme, which is crucial for viral replication . This positions this compound as a candidate for further development in HIV treatment strategies.

Ecological Applications

2.1 Monarch Butterfly Protection

This compound plays a vital role in the ecological dynamics involving monarch butterflies (Danaus plexippus). Research indicates that milkweed plants with high concentrations of cardenolides, including this compound, provide protection against parasitic infections caused by Ophryocystis elektroscirrha (a protozoan parasite). Studies show that higher concentrations of this compound correlate with reduced spore counts of the parasite in infected monarchs, enhancing their survival rates .

Toxicological Studies

3.1 Toxicity Profiles

The toxicity profile of this compound has been assessed in various studies, revealing its potential risks and benefits in ecological contexts. While it serves as a defense mechanism against herbivores and pathogens, its toxicity can also affect non-target species . Understanding these dynamics is crucial for evaluating the ecological impact of this compound in natural habitats.

Comparative Data Table: this compound vs Other Cardenolides

| Property | This compound | Voruscharin | Calotropin |

|---|---|---|---|

| Binding Energy (kcal/mol) | -11.32 | -12.38 | Not specified |

| Cytotoxicity | Yes | Yes | Yes |

| Antiviral Activity | High | Moderate | Low |

| Ecological Role | Parasite Defense | Herbivore Deterrent | Herbivore Deterrent |

Case Studies

5.1 Case Study: Inhibition of HIV-1 Protease

In a study examining the binding affinities of various cardenolides to HIV-1 protease, this compound was found to form stable complexes with the enzyme, outperforming several known inhibitors in terms of binding energy and stability . This finding suggests that this compound could be developed into an effective therapeutic agent against HIV.

5.2 Case Study: Monarch Butterfly Survival

Research conducted on monarch caterpillars fed with milkweed containing varying concentrations of this compound showed a significant reduction in parasite infection rates compared to controls . This study highlights the ecological importance of this compound in enhancing monarch butterfly resilience against pathogens.

属性

CAS 编号 |

24321-47-9 |

|---|---|

分子式 |

C29H38O9 |

分子量 |

530.6 g/mol |

IUPAC 名称 |

(1S,3R,5S,7R,10R,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-7,18-dimethyl-9-oxo-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde |

InChI |

InChI=1S/C29H38O9/c1-15-9-23(31)29(34)25(36-15)37-21-11-17-3-4-20-19(27(17,14-30)12-22(21)38-29)5-7-26(2)18(6-8-28(20,26)33)16-10-24(32)35-13-16/h10,14-15,17-22,25,33-34H,3-9,11-13H2,1-2H3/t15-,17+,18-,19+,20-,21-,22-,25+,26-,27-,28+,29+/m1/s1 |

InChI 键 |

YOCULAYFPPWLRI-OLEQQPCLSA-N |

SMILES |

CC1CC(=O)C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O |

手性 SMILES |

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C=O)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O |

规范 SMILES |

CC1CC(=O)C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。